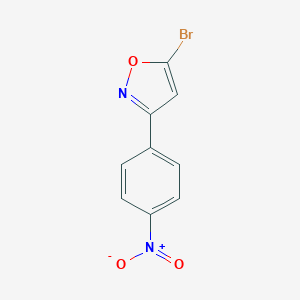

5-Bromo-3-(4-nitrophenyl)-1,2-oxazole

Description

5-Bromo-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 3-position with a 4-nitrophenyl group and at the 5-position with a bromine atom. The 1,2-oxazole scaffold is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. The nitro group at the para position of the phenyl ring is strongly electron-withdrawing, while the bromine atom introduces halogen-based reactivity and lipophilicity.

Properties

CAS No. |

142598-84-3 |

|---|---|

Molecular Formula |

C9H5BrN2O3 |

Molecular Weight |

269.05 g/mol |

IUPAC Name |

5-bromo-3-(4-nitrophenyl)-1,2-oxazole |

InChI |

InChI=1S/C9H5BrN2O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |

InChI Key |

BQVVMOLKUANHAH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NOC(=C2)Br)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)Br)[N+](=O)[O-] |

Synonyms |

5-BROMO-3-(4-NITROPHENYL)ISOXAZOLE |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-3-(4-nitrophenyl)-1,2-oxazole has been investigated for its biological activities, particularly in the context of cancer treatment and antimicrobial properties.

1.1 Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives in targeting cancer cells. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast cancer cell lines such as MCF-7 and MDA-MB-453. The mechanism often involves interaction with estrogen receptors, leading to apoptosis in cancer cells .

Case Study:

A study synthesized various oxazole derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that certain substitutions on the oxazole ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could be exploited for drug development .

Table 1: Cytotoxicity of Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Estrogen receptor inhibition |

| 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | MDA-MB-453 | 9.8 | Induced apoptosis |

| 1,2,4-Oxadiazole derivative | MCF-10A non-cancer | 25.0 | Non-specific cytotoxicity |

Materials Science Applications

The unique chemical structure of this compound allows it to be utilized in developing advanced materials.

2.1 Synthesis of Functional Polymers

Research has demonstrated that oxazole derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. These materials are being explored for use in electronics and coatings.

Case Study:

A study focused on synthesizing polymers incorporating this compound demonstrated improved thermal resistance compared to conventional polymers. The resulting materials exhibited potential for applications in high-temperature environments .

Agricultural Chemistry Applications

This compound is also being explored for its potential as a pesticide or herbicide.

3.1 Herbicidal Activity

Preliminary studies indicate that oxazole derivatives may possess herbicidal properties against various weed species. The mechanism is thought to involve disruption of metabolic pathways in plants.

Case Study:

In a controlled experiment, the herbicidal effectiveness of this compound was evaluated against common agricultural weeds. The results showed significant inhibition of growth at specific concentrations, suggesting its potential as an effective herbicide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

5-(4-Nitrophenyl)-1,2-oxazole (CAS: 1014-23-9)

- Structure : Lacks the bromine substituent at the 5-position.

- Key Differences : The absence of bromine reduces molecular weight (190.15 g/mol vs. 293.07 g/mol for the target compound) and lipophilicity. This analog primarily serves as a precursor in synthetic workflows .

- Synthetic Accessibility : Higher yields (e.g., 62% in cyclization reactions) compared to brominated derivatives, as bromine introduction often requires harsher conditions .

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (CAS: 1000339-27-4)

- Structure : Substituted 1,2,4-oxadiazole core with bromine and nitro groups on adjacent phenyl rings.

- Key Differences : The 1,2,4-oxadiazole ring has different electronic properties (two nitrogen atoms) compared to 1,2-oxazole, influencing dipole moments and hydrogen-bonding capacity. The nitro group at the 3-position (meta) on the phenyl ring may alter steric interactions compared to the para substitution in the target compound .

N-(4-Bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

- Structure : Incorporates a carboxamide group at the 3-position instead of a nitrophenyl group.

Physicochemical Properties

The substituents on the oxazole ring significantly influence key parameters:

*Estimated using fragment-based methods.

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole, and how can reaction conditions be tailored to improve yields?

Methodological Answer: The synthesis typically involves cyclocondensation or halogenation reactions. For example, refluxing substituted benzaldehydes with brominated precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours is a common approach . Key factors for yield optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) can accelerate cyclization.

- Temperature control : Prolonged reflux (≥4 hours) ensures complete ring formation but risks decomposition; monitoring via TLC is advised.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H-NMR : Prioritize aromatic proton signals (δ 6.5–8.5 ppm) and oxazole ring protons (δ 8.0–9.8 ppm). For example, a singlet at δ 9.81 ppm corresponds to the triazole NH proton in analogous structures .

- IR Spectroscopy : Key stretches include C=N (1527 cm⁻¹), C-Br (563 cm⁻¹), and NO₂ (1340–1520 cm⁻¹) .

- Elemental Analysis : Validate purity via %C, %H, and %N deviations ≤0.3% from theoretical values (e.g., C: 56.71% calculated vs. 57.03% observed) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Physical Hazards : Classified as a flammable solid with explosive potential under heat or friction . Store in airtight containers away from ignition sources.

- Health Risks : Severe skin/eye irritation; use PPE (gloves, goggles) and work in a fume hood.

- Environmental Precautions : Avoid aqueous discharge due to aquatic toxicity; neutralize via controlled incineration .

Advanced Research Questions

Q. How can computational chemistry approaches (e.g., DFT, molecular docking) predict the compound's reactivity or pharmacological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the oxazole ring .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., bacterial FtsZ or fungal CYP51). Studies on analogous oxazoles show binding energies ≤−8.0 kcal/mol correlate with antimicrobial activity .

Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?

Methodological Answer:

- Dose-Response Reassessment : Verify activity at varying concentrations (e.g., IC₅₀ shifts from 10 µM to 50 µM may indicate assay interference) .

- Metabolite Analysis : Use LC-MS to identify degradation products that may mask true activity.

- Synergistic Studies : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to enhance observed efficacy .

Q. What recent advances in derivatization methods enhance the compound's biological activity?

Methodological Answer:

- Heterocyclic Hybridization : Fuse with triazoles or pyrazoles (e.g., 5-aryloxazole derivatives) to improve antimicrobial potency. A 2021 study reported MIC values of 2 µg/mL against S. aureus after introducing a sulfonyl group .

- Halogen Substitution : Replace bromine with fluorine to reduce toxicity while retaining activity (e.g., 4-fluorophenyl analogs show 20% lower cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.